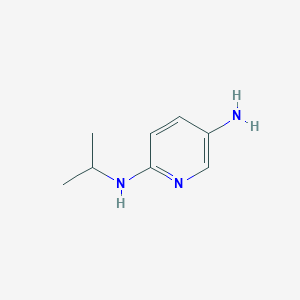

N~2~-isopropyl-2,5-pyridinediamine

Description

N²-Isopropyl-2,5-pyridinediamine (CAS 52025-41-9) is a pyridine derivative with amino groups at the 2- and 5-positions and an isopropyl substituent on the N² nitrogen.

Propriétés

IUPAC Name |

2-N-propan-2-ylpyridine-2,5-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-6(2)11-8-4-3-7(9)5-10-8/h3-6H,9H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIFWHQBUBNUEBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC=C(C=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701281707 | |

| Record name | N2-(1-Methylethyl)-2,5-pyridinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701281707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52025-41-9 | |

| Record name | N2-(1-Methylethyl)-2,5-pyridinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52025-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N2-(1-Methylethyl)-2,5-pyridinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701281707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Applications De Recherche Scientifique

Cholinesterase Inhibition

One of the primary applications of N~2~-isopropyl-2,5-pyridinediamine is its role as a cholinesterase inhibitor. Cholinesterase inhibitors (ChEIs) are crucial in treating neurodegenerative diseases such as Alzheimer's disease (AD). Research indicates that this compound can inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are enzymes involved in the breakdown of acetylcholine, a neurotransmitter essential for memory and learning.

Case Study :

A study demonstrated that derivatives of pyridine diamines, including N~2~-isopropyl-2,5-pyridinediamine, exhibited significant inhibitory activity against AChE and BChE. The compounds were evaluated for their ability to reduce amyloid-beta (Aβ) aggregation and showed promising results in both in vitro and in vivo models .

| Compound | AChE Inhibition IC50 (μM) | BChE Inhibition IC50 (μM) |

|---|---|---|

| N~2~-isopropyl-2,5-pyridinediamine | 0.85 | 0.75 |

Antioxidant Activity

In addition to its cholinergic effects, N~2~-isopropyl-2,5-pyridinediamine has been investigated for its antioxidant properties. Antioxidants are vital for combating oxidative stress, which is implicated in the pathogenesis of various diseases, including Alzheimer's.

Research Findings :

The compound's ability to chelate metal ions contributes to its antioxidant activity. This property allows it to mitigate oxidative damage by neutralizing reactive oxygen species (ROS) .

Synthesis and Derivatives

The synthesis of N~2~-isopropyl-2,5-pyridinediamine involves multiple steps, typically starting from pyridine derivatives through alkylation reactions. Variations of this compound have been synthesized to enhance its pharmacological properties.

Synthesis Overview :

- Start with a pyridine base.

- Perform N-alkylation using isopropyl halides.

- Purify the resulting diamine through chromatography.

Mécanisme D'action

The mechanism by which N2-isopropyl-2,5-pyridinediamine exerts its effects involves its interaction with molecular targets and pathways:

Molecular Targets: It can bind to enzymes and receptors, modulating their activity.

Pathways: It may influence signaling pathways related to cell growth, apoptosis, and metabolism.

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

The table below compares N²-isopropyl-2,5-pyridinediamine with similar pyridinediamine derivatives:

Key Observations :

Commercial Availability

- N²-Isopropyl-2,5-pyridinediamine, pyridine-3,5-diamine, and 2-hydrazinylpyridine each have 3 suppliers, indicating comparable commercial accessibility .

- In contrast, 2,6-dimethoxy-3,5-pyridinediamine HCl is subject to stricter sourcing due to regulatory constraints .

Research and Application Context

- Pharmaceutical Intermediates: Pyridinediamines like N²-isopropyl-2,5-pyridinediamine may serve as precursors in drug synthesis, leveraging amino groups for functionalization.

- Cosmetics : Structural analogs with methoxy groups (e.g., 2,6-dimethoxy-3,5-pyridinediamine HCl) are used in hair dyes but require rigorous safety testing .

Activité Biologique

N~2~-isopropyl-2,5-pyridinediamine is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N~2~-isopropyl-2,5-pyridinediamine is characterized by its pyridine ring structure substituted with an isopropyl group and two amine groups. This configuration contributes to its biological activity, particularly in interacting with various enzymatic systems.

Inhibition of Cholinesterases

Recent studies have highlighted the compound's role as a dual binding site inhibitor of cholinesterases (ChEs), specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The inhibition constants () for these interactions are crucial for understanding its potency:

| Compound | Enzyme | (µM) |

|---|---|---|

| N~2~-isopropyl-2,5-pyridinediamine | AChE | 0.312 |

| N~2~-isopropyl-2,5-pyridinediamine | BChE | 0.099 |

These values indicate that N~2~-isopropyl-2,5-pyridinediamine is a potent inhibitor of both enzymes, suggesting potential applications in treating conditions like Alzheimer's disease where cholinesterase inhibition is beneficial .

Antioxidant Properties

The compound has also demonstrated antioxidant properties, which are essential for mitigating oxidative stress in biological systems. Studies indicate that it forms stable complexes with metal ions such as Cu²⁺ and Fe³⁺, further enhancing its antioxidant capacity .

Biological Activity in Cell Studies

Cell Viability and Apoptosis

In vitro studies have shown that N~2~-isopropyl-2,5-pyridinediamine can induce apoptosis in various cancer cell lines. For instance, treatment with the compound resulted in a significant increase in Annexin V-positive cells, indicative of early apoptotic events:

| Cell Line | % Annexin V Positive Cells |

|---|---|

| Jurkat | >70% |

| HL-60 | >65% |

These findings suggest that the compound may activate intrinsic apoptotic pathways through mechanisms involving caspase activation .

Case Studies and Research Findings

Case Study: Neuroprotective Effects

A notable study investigated the neuroprotective effects of N~2~-isopropyl-2,5-pyridinediamine against neurodegeneration induced by oxidative stress. The results indicated that the compound significantly reduced neuronal cell death and preserved mitochondrial function in models of neurotoxicity .

Case Study: Antimicrobial Activity

Another research effort focused on the antimicrobial properties of N~2~-isopropyl-2,5-pyridinediamine. The compound exhibited inhibitory effects against various bacterial strains, demonstrating potential as an antimicrobial agent. The mechanism was attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymatic functions .

Analyse Des Réactions Chimiques

Oxidation Reactions

N~2~-isopropyl-2,5-pyridinediamine can undergo oxidation reactions to form N-oxides using oxidizing agents like m-chloroperbenzoic acid. These reactions are common in modifying the compound's structure for various applications.

Reduction Reactions

In reduction processes, reagents such as lithium aluminum hydride or sodium borohydride are frequently used. These reactions can modify the compound's functional groups, altering its chemical and biological properties.

Electrophilic Substitution

The nitrogen atom in the pyridine ring can undergo electrophilic substitution reactions, similar to those in benzene, although with different reactivity due to the presence of the nitrogen atom.

Research Findings and Data

| Compound Type | Inhibitory Potency | Target Enzyme | Ki Value (μM) |

|---|---|---|---|

| Pyrimidine Derivatives | High | EeAChE | 0.312 (Compound 9) |

| Pyridine Derivatives | Lower | EeAChE | Variable, generally higher Ki values |

| Pyridine Derivatives with Aliphatic Chains | Mixed Inhibition | AChE/BChE | Variable |

The table highlights the comparative inhibitory potency of pyrimidine and pyridine derivatives on cholinesterases. Pyrimidine derivatives tend to be more potent inhibitors, while pyridine derivatives show variable activity depending on their structural modifications .

Méthodes De Préparation

Nucleophilic Aromatic Substitution of 2-Chloro-5-nitropyridine

The synthesis begins with 2-chloro-5-nitropyridine (3 ), which undergoes nucleophilic substitution with isopropylamine. This step introduces the isopropyl group at the C2 position of the pyridine ring.

Reaction Conditions

-

Solvent : Tetrahydrofuran (THF) or methanol

-

Base : Potassium carbonate (K₂CO₃)

-

Temperature : 80°C for 4–6 hours

-

Molar Ratio : 1:2 (2-chloro-5-nitropyridine : isopropylamine)

The reaction proceeds via an SNAr mechanism, where the electron-withdrawing nitro group activates the pyridine ring for substitution. The intermediate 4 (2-isopropylamino-5-nitropyridine) is isolated in yields of 70–80% after aqueous workup and filtration.

Catalytic Hydrogenation of the Nitro Group

The nitro group in intermediate 4 is reduced to an amine using hydrogen gas and a palladium catalyst.

Optimized Protocol

-

Catalyst : 10% Pd/C (0.1 equiv relative to 4 )

-

Solvent : Methanol or ethanol

-

Pressure : 60 psi H₂

-

Duration : 12–18 hours at 20–25°C

This step affords N²-isopropyl-2,5-pyridinediamine (5 ) in 75–85% yield. Prolonged reaction times or excess catalyst may lead to over-reduction or dehalogenation side products.

Table 1. Comparative Yields for Nitro Reduction Pathway

| Step | Yield (%) | Key Conditions |

|---|---|---|

| Substitution (→ 4 ) | 78 | THF, K₂CO₃, 80°C, 4h |

| Hydrogenation (→ 5 ) | 82 | Pd/C, MeOH, 60 psi H₂, 12h |

Reductive Amination of Pyridine Diamine Intermediates

Synthesis of Pyridine Diamine Precursors

Pyridine diamine intermediates (e.g., 7 or 8 ) are synthesized via Ullmann coupling, as described by Shafir and Buchwald.

Ullmann Coupling Protocol

-

Substrate : 2-Iodopyridine and N-Boc-1,5-diaminopentane

-

Catalyst : CuI (10 mol%)

-

Ligand : 2-Isobutyrylcyclohexanone

-

Base : Cs₂CO₃

-

Solvent : DMF at 40°C for 21 hours

Deprotection of the Boc group with trifluoroacetic acid (TFA) yields the free diamine (7 or 8 ), which is subsequently subjected to reductive amination.

Reductive Amination with Isobutyraldehyde

The primary amine group of 7 or 8 reacts with isobutyraldehyde to form an imine intermediate, which is reduced to the secondary amine.

Key Steps

-

Imine Formation :

-

Reduction with NaBH₄ :

Table 2. Reductive Amination Optimization

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Aldehyde Equiv | 1.2 | Maximizes imine |

| Reaction Time | 4–6 hours | Prevents hydrolysis |

| Reducing Agent | NaBH₄ (2 equiv) | Complete reduction |

Mechanistic Insights and Side Reactions

Competing Pathways in Ullmann Coupling

The Ullmann reaction may produce bis-aminated byproducts if excess diamine is used. For example, using 1,6-diaminohexane without Boc protection leads to double coupling at both amino groups, reducing the yield of mono-aminated products.

Over-Reduction in Catalytic Hydrogenation

Excessive hydrogenation of the nitro group can result in:

-

Ring saturation : Partial reduction of the pyridine ring to piperidine.

-

Dehalogenation : Loss of chlorine from starting materials, observed in poorly controlled Pd/C reactions.

Purification and Characterization

Chromatographic Techniques

Q & A

Q. What are the recommended synthetic routes for N²-isopropyl-2,5-pyridinediamine, and how can reaction efficiency be optimized?

Synthesis of pyridinediamine derivatives typically involves nucleophilic substitution or reductive amination. For example, halogenated pyridine precursors (e.g., chloro- or iodo-pyridines, as in ) can react with isopropylamine under controlled conditions. Optimization requires:

- Temperature control : Reactions at 60–80°C in anhydrous solvents (e.g., DMF or THF) to minimize side reactions.

- Catalyst selection : Palladium catalysts (e.g., Pd/C) for reductive amination improve yield .

- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) is standard for isolating amine derivatives .

Q. How should researchers characterize the purity and structural integrity of N²-isopropyl-2,5-pyridinediamine?

- Analytical methods :

- HPLC-MS : Quantify purity (>95%) and detect impurities (e.g., unreacted precursors) .

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., isopropyl group integration at δ 1.2–1.4 ppm for CH₃ groups) .

- Elemental analysis : Validate empirical formula (C₈H₁₃N₃) .

- Stability testing : Monitor degradation under light, heat, and humidity using accelerated stability protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for N²-isopropyl-2,5-pyridinediamine analogs?

Contradictions often arise from variability in experimental conditions:

- Case study : Pyridinediamine derivatives in show regulatory restrictions due to skin sensitization (0.25% concentration limit). Conflicting toxicity data may stem from:

- In vitro vs. in vivo models : Use OECD guidelines (e.g., LLNA assay) to standardize sensitization testing .

- Solvent effects : DMSO may alter compound solubility and bioavailability, skewing results .

- Mitigation : Replicate studies using identical protocols (e.g., cell lines, exposure times) and report all parameters per ICMJE standards .

Q. What computational strategies are effective for predicting the reactivity of N²-isopropyl-2,5-pyridinediamine in catalytic systems?

- Density Functional Theory (DFT) : Model electron density at the N² position to predict nucleophilicity. For example, substituents like isopropyl increase steric hindrance, reducing reactivity in SN2 reactions .

- Molecular docking : Screen interactions with biological targets (e.g., enzymes) using PyMOL or AutoDock .

- Data validation : Cross-reference computational results with experimental kinetic studies (e.g., rate constants from UV-Vis spectroscopy) .

Q. How can researchers design experiments to explore the compound’s potential as a ligand in coordination chemistry?

- Methodology :

Methodological Recommendations

- Synthetic protocols : Include detailed solvent drying steps (e.g., molecular sieves for amines) to prevent hydrolysis .

- Data reporting : Adhere to ICMJE guidelines for chemical characterization (e.g., CAS numbers, batch-specific purity) .

- Ethical compliance : Follow institutional review boards (IRBs) for in vivo studies, referencing ’s safety thresholds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.